![molecular formula C32H42F3N5O6 B1683553 マレ酸ビクリビロク CAS No. 599179-03-0](/img/structure/B1683553.png)
マレ酸ビクリビロク
概要
説明
Vicriviroc maleate is a pyrimidine-based compound that functions as a CCR5 entry inhibitor of HIV-1. It was developed by the pharmaceutical company Schering-Plough and is currently in clinical trials for the management of HIV-1 . This compound inhibits the interaction of HIV-1 with CCR5, preventing viral entry into cells .
科学的研究の応用
Vicriviroc maleate is a compound that has been evaluated in clinical studies (Phase 1 through Phase 3) for its pharmacokinetics, safety, and tolerability . Also known as SCH 417690 and SCH-D, vicriviroc is a pyrimidine-based drug that inhibits the interaction of HIV-1 with CCR5 .
Scientific Research Applications
Vicriviroc is a piperazine-based CCR5 receptor antagonist with activity against human immunodeficiency virus . It is designed to bind to CCR5 and inhibit the entry of HIV into CD4 cells .
Mechanism of Action
Vicriviroc functions as a noncompetitive allosteric antagonist of CCR5 . Administered orally, it is effective at nanomolar concentrations, allowing for once-daily dosing . Vicriviroc binds to a small hydrophobic pocket between the transmembrane helices near the extracellular surface of the CCR5 receptor . Binding to this pocket induces a conformational change of the extracellular segment of CCR5 and prevents the binding of gp120 to the target cell, thus preventing the virus from entering the target cell .
Specific binding interactions between CCR5 and vicriviroc involve the trifluoromethyl phenyl group of vicriviroc interacting with the I198 residue on the fifth transmembrane helix (TM5) of CCR5 through hydrophobic interactions . Electrostatic interactions may also form between the positively charged tertiary nitrogen group of vicriviroc and the hydrophilic region provided by E238 residue on TM7 of CCR5 . Additional interactions include the Y108 residue on TM3 and Y251 on TM6 .
Clinical Trials
Vicriviroc has undergone several clinical trials to assess its efficacy and safety in treating HIV-1 infection .
- Monotherapy Trials : Vicriviroc demonstrated a significant decrease in HIV RNA in R5-infected subjects . In a 14-day monotherapy trial in HIV-infected adults, the mean decline from baseline of HIV RNA achieved 1.5 log10 or greater in all treatment groups (10, 25, 50 mg, b.i.d.) .
- Phase II Trials : A phase II trial in treatment-naive HIV-1 infected subjects was discontinued due to an increased rate of virologic relapse in subjects administered vicriviroc compared to control subjects . However, further investigations suggested that the administered dosage of vicriviroc may have been too low . A new Phase II trial of treatment-naive HIV-1 patients is currently underway .
- A 48-week phase II trial (ACTG5211) examining the safety and efficacy of 5, 10, and 15 mg doses of vicriviroc found that patients in the 10 mg and 15 mg vicriviroc treatment groups achieved a median decrease in viral load of 1.92 and 1.44 (log10 copies/mL) and a median increase in CD4 cell count of 130 and 96 (cell/uL) from baseline, respectively . More patients in the vicriviroc groups had undetectable virus at 48 weeks (HIV-1 RNA <400/<50 copies/ml) compared to those in the placebo group (57/37 percent and 43/27 percent vs. 14/11 percent, respectively) .
- A 48-week phase II trial (VICTOR-E1) examining administration of 20 or 30 mg dosages of vicriviroc in addition to a > 3-drug optimized background therapy (OBT) regimen that included a ritonavir-boosted protease inhibitor was reported in February 2008 . Investigators concluded that, “‘Vicriviroc 30 or 20 mg once daily plus ritonavir-containing OBT provided sustained viral suppression in treatment-experienced subjects and increased CD4 cell counts regardless of the number of active drugs in OBT" .
- Phase III Trials : As of May 2008, two phase III trials (VICTOR-E3 and VICTOR E4) in treatment-experienced patients were initiated . However, the late-stage clinical trials did not meet their primary efficacy endpoints, and Merck decided not to pursue regulatory approval for the drug as of January 2010 .
Pharmacokinetic/Pharmacodynamic Modeling
A study explored the relationship between antiretroviral effect and plasma concentrations of vicriviroc . Eighty-six treatment-experienced subjects failing their current antiretroviral regimens were randomized to add vicriviroc 5, 10, or 15 mg QD or placebo for two weeks . Beyond week 2, subjects were changed to optimized background antiretroviral treatment while continuing vicriviroc or placebo . Plasma samples collected at weeks 2 and 8 were assayed for vicriviroc concentrations and combined with vicriviroc concentration data from 110 seronegative individuals enrolled in five phase 1 studies . An inhibitory Emax model was used to assess pharmacokinetic/pharmacodynamic relationships, and recursive partitioning was applied to determine the breakpoint in vicriviroc PK parameters associated with virologic suppression .
Significant breakpoints of vicriviroc Cmin, Cmax, and AUC, separating high from low likelihood of response at week 2, were 53.7 ng/ml, 72.4 ng/mL, and 1460 hrng/mL, respectively . Approximately 70% of subjects achieved a greater than one log viral load decrease when vicriviroc trough concentrations were higher than 53.7 ng/mL, or the AUC was higher than 1460 hrng/ml . Patient characteristics such as race, gender, age, or body weight did not significantly impact vicriviroc efficacy .
Intravaginal Rings
Vicriviroc is also being studied in combination with other active ingredients in intravaginal rings (IVRs) for potential use as a drug delivery system .
- MTN-028 Trial : A Phase 1 pharmacokinetic trial of two intravaginal rings (IVRs) containing different dose strengths of vicriviroc (MK-4176) and MK-2048 was conducted . The study involved healthy, HIV-uninfected, sexually abstinent women between the ages of 18-45 . The IVRs contained a combination of vicriviroc (VCV) (MK-4176) and MK-2048 with different dose strengths :
- MK-2048A IVR (Low Dose): 91 mg of VCV (MK-4176) + 10 mg of MK-2048
- MK-2048A IVR (Original Dose): 182 mg of VCV (MK-4176) + 30 mg of MK-2048
- MTN-027 Trial : The pharmacokinetics, safety, and tolerability of oral VCV maleate (MK-7690) have been evaluated in clinical studies (Phase 1 through Phase 3) .
Adverse drug events
Vicriviroc is associated with potential adverse drug events, so tap into our Clinical API for life-saving information on contraindications & blackbox warnings, population restrictions, harmful risks, & more. Avoid life-threatening adverse drug events with our Clinical API .
作用機序
ビクリビロクマレアートは、CCR5受容体の細胞外表面付近の膜貫通ヘリックス間に位置する疎水性ポケットに非競合的に結合することで効果を発揮します。 このアロステリック拮抗作用により、タンパク質に構造変化が生じ、gp120がCCR5に結合することができなくなります。 その結果、HIVの細胞への侵入が阻害されます .
6. 類似の化合物との比較
ビクリビロクマレアートは、マラビロクやレロンリマブなどの他のCCR5拮抗薬と比較されています。 これらの化合物はいずれもHIV-1とCCR5の相互作用を阻害しますが、ビクリビロクマレアートは、特定の結合ポケットとアロステリック拮抗作用のメカニズムがユニークです 。 類似の化合物には、以下のようなものがあります。
マラビロク: HIV-1の治療に使用される別のCCR5拮抗薬です。
生化学分析
Biochemical Properties
Vicriviroc maleate interacts with the CCR5 receptor, a protein on the surface of white blood cells. This interaction is crucial in the biochemical reactions involving HIV-1. The compound binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This allosteric antagonism causes a conformational change in the protein, preventing the binding of gp120, a glycoprotein on the HIV-1 virus, to CCR5 .
Cellular Effects
Vicriviroc maleate has significant effects on various types of cells, particularly T-cells or macrophages, which are the primary targets of HIV-1 . By inhibiting the interaction of HIV-1 with the CCR5 receptor, vicriviroc maleate prevents the virus from entering these cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of vicriviroc maleate involves its interaction with the CCR5 receptor. It binds noncompetitively to a hydrophobic pocket between transmembrane helices by the extracellular side of CCR5 . This binding causes a conformational change in the protein, which prevents the binding of gp120 to CCR5 . This effectively blocks the entry of HIV-1 into the cell.
Metabolic Pathways
Vicriviroc maleate is primarily metabolized by the CYP3A4 system
準備方法
The synthesis of vicriviroc maleate involves multiple steps, including the formation of the pyrimidine core and the subsequent attachment of various functional groups. The synthetic route typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate precursors.
Functional Group Attachment: Various functional groups, including the trifluoromethylphenyl and methoxy groups, are attached to the pyrimidine core through nucleophilic substitution and other reactions.
Formation of the Maleate Salt: The final step involves the formation of the maleate salt by reacting vicriviroc with maleic acid under suitable conditions
Industrial production methods for vicriviroc maleate involve optimizing these synthetic routes to achieve high yields and purity. This typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
化学反応の分析
ビクリビロクマレアートは、以下の化学反応を含め、様々な化学反応を起こします。
酸化: この化合物は、特にメトキシ基において酸化反応を起こし、対応する酸化物を生成します。
還元: 還元反応は、ピリミジンコアで起こり、還元された誘導体を生成します。
これらの反応で使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます 。 これらの反応によって生成される主な生成物には、ビクリビロクマレアートの酸化誘導体、還元誘導体、置換誘導体があります .
4. 科学研究での応用
ビクリビロクマレアートには、以下のような科学研究での応用があります。
化学: ピリミジン系合成と反応を研究するためのモデル化合物として使用されます。
生物学: HIV-1とCCR5の相互作用を阻害する役割を調査し、HIV-1感染の潜在的な治療薬となっています。
類似化合物との比較
Vicriviroc maleate is compared with other CCR5 antagonists such as maraviroc and leronlimab. While all these compounds inhibit the interaction of HIV-1 with CCR5, vicriviroc maleate is unique in its specific binding pocket and allosteric antagonism mechanism . Similar compounds include:
Maraviroc: Another CCR5 antagonist used in the treatment of HIV-1.
生物活性
Vicriviroc maleate, a potent CCR5 antagonist, has emerged as a significant compound in the treatment of HIV-1, particularly targeting R5-tropic strains of the virus. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.
Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor. By binding to a specific hydrophobic pocket on the CCR5 receptor, it induces conformational changes that prevent the binding of the HIV envelope protein gp120. This inhibition effectively blocks viral entry into host cells, making it a crucial player in HIV treatment strategies .
Pharmacokinetics
The pharmacokinetic properties of vicriviroc indicate a favorable profile for once-daily oral administration. Key pharmacokinetic parameters include:
- Half-life : Allows for once-daily dosing.
- Bioavailability : Enhanced when used in conjunction with ritonavir, a protease inhibitor that increases vicriviroc levels in the bloodstream.
- Minimal drug interactions : Demonstrated compatibility with other antiretrovirals .
Summary of Clinical Trials
Vicriviroc has undergone several clinical trials to assess its efficacy in both treatment-naïve and treatment-experienced patients. Notable findings include:
- Phase II Trials : A trial (ACTG A5211) involving 118 treatment-experienced patients showed significant viral load reductions after two weeks of vicriviroc treatment (decreases ranging from 1.51 to 1.68 log10 copies/mL) compared to placebo (0.29 log10 copies/mL) .
- Long-term Efficacy : In a 48-week study, patients receiving vicriviroc exhibited greater increases in CD4 cell counts (130 and 96 cells/mm³ for 10 mg and 15 mg doses respectively) compared to placebo groups .
Study Phase | Patient Group | Dosage (mg) | Viral Load Reduction (log10) | CD4 Cell Count Increase (cells/mm³) |
---|---|---|---|---|
Phase II | Treatment-experienced | 5, 10, 15 | 1.51 - 1.68 | Up to 142 |
Phase II | Treatment-naïve | 30 | Significant decline | Not specified |
Safety Profile
While vicriviroc demonstrates promising antiviral activity, some concerns regarding its safety have emerged:
- Malignancy Incidents : In clinical trials, cases of lymphoma and adenocarcinoma were reported among patients receiving vicriviroc. However, the relationship between vicriviroc and these malignancies remains uncertain .
- Cardiac Effects : Compared to earlier CCR5 antagonists like SCH-C, vicriviroc shows reduced affinity for the hERG channel, suggesting a lower risk for cardiac side effects .
Case Study Overview
A late-breaking study presented at the Sixteenth International AIDS Conference highlighted vicriviroc's effectiveness in treatment-experienced patients with CCR5-tropic virus. The study demonstrated:
- All doses of vicriviroc led to greater decreases in viral load compared to placebo.
- Patients reported tolerable side effects similar across all treatment arms.
特性
IUPAC Name |
(Z)-but-2-enedioic acid;(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38F3N5O2.C4H4O4/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-3(6)1-2-4(7)8/h6-9,18-19,24H,10-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,24-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXINKQQWHLIBJA-UCIBKFKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42F3N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
599179-03-0 | |
Record name | Vicriviroc maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0599179030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 599179-03-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VICRIVIROC MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3QG127N9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。